4-(2-Fluoropropan-2-yl)aniline
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Overview
Description
4-(2-Fluoropropan-2-yl)aniline is an organic compound with the molecular formula C9H12FN. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is substituted with a 2-fluoropropan-2-yl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Fluoropropan-2-yl)aniline can be synthesized through several methods. One common approach involves the alkylation of 4-fluoroaniline with 2-bromopropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoropropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the 2-fluoropropan-2-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(2-Fluoropropan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Fluoropropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the 2-fluoropropan-2-yl group.
4-(2-Bromopropan-2-yl)aniline: Contains a bromine atom instead of fluorine.
4-(2-Chloropropan-2-yl)aniline: Contains a chlorine atom instead of fluorine.
Uniqueness
4-(2-Fluoropropan-2-yl)aniline is unique due to the presence of the 2-fluoropropan-2-yl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-(2-fluoropropan-2-yl)aniline |
InChI |
InChI=1S/C9H12FN/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3 |
InChI Key |
RTQASZDLZYOMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)F |
Origin of Product |
United States |
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